1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole
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Overview
Description
1-Benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with benzyl halides under basic conditions.
Substitution with the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions.
Addition of the methylthio group: This step involves the nucleophilic substitution of a suitable leaving group with a methylthio group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the imidazole ring to a more saturated structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of certain functional groups and the formation of simpler molecules.
Scientific Research Applications
1-Benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a biochemical tool.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties and functions.
Agriculture: The compound may be explored for its potential use as a pesticide or herbicide, due to its biological activity against certain pests and weeds.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, the compound may bind to the active site of an enzyme, blocking its activity and disrupting a metabolic pathway.
Comparison with Similar Compounds
1-Benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole can be compared with other similar compounds, such as:
1-Benzyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but contains a pyrazole ring instead of an imidazole ring, which may result in different biological activities and chemical reactivity.
1-Benzyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carbohydrazide: This compound also contains a pyrazole ring and a carbohydrazide group, which may confer unique properties and applications compared to the imidazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-5-(4-methoxyphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-21-16-10-8-15(9-11-16)17-12-19-18(22-2)20(17)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNVRTGRAJGTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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